(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL
Description
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL is a chiral amino alcohol with a fused bicyclic indene scaffold. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol . Key features include:
- Stereochemistry: The (2R) configuration at the chiral center distinguishes it from stereoisomers like (1R,2S) or (1S,2R) derivatives .
- Physical Properties:
- Synthesis: Prepared via catalytic methods, such as manganese(I)-catalyzed methylation of alcohols using methanol as a C1 source .
- Applications: Used in pharmaceutical intermediates, such as carbamate prodrugs (e.g., tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate) .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2R)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChI Key |
HRWCWYGWEVVDLT-VEDVMXKPSA-N |
Isomeric SMILES |
C1[C@H](C(C2=CC=CC=C21)O)N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the catalytic hydrogenation of 2-aminoindanone using a chiral catalyst to ensure the (2R) configuration. Another approach involves the asymmetric reduction of 2-aminoindanone using a chiral reducing agent.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminoindanone or 2-aminoindanal.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL with structurally related compounds:
Key Differences and Implications
Stereochemistry :
- The (2R) configuration in the target compound contrasts with (1R,2S) or (1S,2R) isomers, affecting chiral recognition in biological systems or asymmetric synthesis .
- For example, (1S,2S)-2-Benzyl-2,3-dihydro-1H-inden-1-ol shows how stereochemistry dictates crystal structure and intermolecular interactions.
Functional Groups: Substitution at C2 (e.g., benzyl, bromo, methyl) alters physicochemical properties. The bromo derivative introduces halogen-based reactivity, while the methyl analogue lacks polar amino groups, reducing hydrogen-bonding capacity.
Salt Forms: Hydrochloride salts (e.g., (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride ) enhance solubility and stability, critical for drug formulation.
Synthetic Utility: The amino alcohol core serves as a precursor for carbamates and amides, as seen in tert-butyl carbamate derivatives .
Notes
- Safety: (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE and ensure proper ventilation .
- triclinic polymorphs ) highlight the importance of solid-state characterization for stability and bioavailability.
- Analytical Methods : X-ray crystallography , NMR , and XRPD are critical for confirming stereochemistry and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
